Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic sulfamoyl-substituted benzothiophene derivative. Its structure features:
- Benzothiophene core: A fused bicyclic system with a sulfur atom.
- 3-[(3-ethylphenyl)sulfamoyl] group: A sulfonamide-linked 3-ethylphenyl moiety, contributing to steric bulk and hydrophobicity.
- Methyl ester group: Influences solubility and metabolic stability.
Properties
IUPAC Name |
methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-3-11-6-4-7-12(10-11)20-26(22,23)17-15-13(19)8-5-9-14(15)25-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKWSVLOKIAVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core , which is critical for its biological activity. The presence of a sulfamoyl group and a fluorine atom enhances its interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 393.45 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group may inhibit certain enzymes, influencing various metabolic pathways. The fluorine atom is believed to enhance the compound's binding affinity and stability, potentially increasing its therapeutic efficacy in various applications, particularly in cancer treatment.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, compounds containing the 3-phenylthiophene-2-sulfonamide core have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, demonstrating cytotoxic effects on tumor cells (IC50 < 10 μM) . These findings suggest that this compound may also possess similar anticancer properties.
Anti-inflammatory Potential
The compound's potential as an anti-inflammatory agent is supported by its structural characteristics, which allow it to modulate inflammatory pathways through enzyme inhibition. This property could be particularly useful in developing treatments for inflammatory diseases.
Case Studies and Research Findings
Comparative Analysis
To further elucidate the biological activity of this compound, a comparison with other related compounds can provide insights into its pharmacological potential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate | Similar sulfamoyl and fluorinated structures | Potential enzyme inhibition |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial properties |
| Benzothiazole derivatives | Contains benzothiazole core | Antimicrobial and anticancer activities |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings from Structural Comparisons:
Ester Group Impact: Methyl esters (e.g., Target Compound and ) typically exhibit lower molecular weights and enhanced metabolic stability compared to ethyl esters ().
Fluorine on the phenyl ring () enhances electronegativity and may influence electronic interactions, though its absence in the Target Compound suggests tailored design for specific reactivity.
Benzothiophene Modifications :
- The 4-fluoro substituent in the Target Compound and increases polarity and may enhance interactions with electron-rich biological targets.
- Analogs lacking fluorine () show reduced electronegativity, which could impact solubility and reactivity.
Biological and Chemical Implications: highlights that substituent position (e.g., methyl vs. ethyl) correlates with biological activity in carcinogenic dyes, suggesting similar trends may apply to sulfamoyl benzothiophenes. The sulfamoyl linkage (common across all compounds) is critical for hydrogen bonding and enzymatic interactions, as seen in sulfonylurea herbicides ().
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate?
- Methodological Answer : Synthesis typically involves three key steps:
Benzothiophene Core Formation : Cyclization of substituted thiophenol derivatives using catalysts like Pd(OAc)₂ under reflux conditions.
Sulfamoylation : Introduction of the 3-ethylphenylsulfamoyl group via nucleophilic substitution with sulfamoyl chloride derivatives. Reaction optimization (e.g., solvent polarity, temperature, and base selection) is critical for yield .
Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in alkaline media.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are recommended for high-purity isolates.
Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ ~110–120 ppm for C-F) .
- X-ray Crystallography : Single-crystal analysis to resolve spatial arrangements, particularly the orientation of the sulfamoyl group and fluorine atom .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₉H₁₇FNO₄S₂) with <2 ppm error.
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data across different experimental models?
- Methodological Answer :
- Model Validation : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent pharmacokinetics) results under standardized conditions.
- Data Normalization : Account for variables like solvent effects (DMSO vs. aqueous buffers) and metabolic stability using liver microsome assays .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., cell line variability, assay sensitivity) .
Q. What experimental strategies are effective for studying the environmental fate of this compound?
- Methodological Answer :
- Degradation Studies : Use LC-MS/MS to track hydrolysis (pH 5–9 buffers) and photolysis (UV irradiation at 254 nm) pathways .
- Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal doses and monitor bioaccumulation via GC-ECD .
- Soil Sorption : Batch equilibrium experiments with varying organic matter content to calculate Koc values .
Q. How can the sulfamoylation step be optimized to improve yield and regioselectivity?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve sulfamoyl group activation .
- In Situ Monitoring : Use TLC (Rf ~0.3 in 7:3 hexane/EtOAc) or inline IR to detect intermediates and adjust reaction time .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on the sulfamoyl group’s hydrogen-bonding potential .
- QSAR Modeling : Train models with descriptors like logP, molar refractivity, and electrostatic potential maps derived from DFT calculations .
Safety and Handling Protocols
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methylating agents) .
- First Aid : For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek immediate medical attention .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s thermal stability be resolved?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature under inert (N₂) vs. oxidative (air) atmospheres.
- Thermogravimetric Analysis (TGA) : Compare weight loss profiles at 10°C/min heating rates to identify degradation intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
